molecular formula C8H10N4 B2708362 2-Amino-4-(dimethylamino)nicotinonitrile CAS No. 98694-73-6

2-Amino-4-(dimethylamino)nicotinonitrile

Cat. No.: B2708362
CAS No.: 98694-73-6
M. Wt: 162.196
InChI Key: JYHDOIVCIUAVJQ-UHFFFAOYSA-N
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Description

2-Amino-4-(dimethylamino)nicotinonitrile is a chemical compound with the molecular formula C8H10N4 It is a derivative of nicotinonitrile, characterized by the presence of amino and dimethylamino groups

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Amino-4-(dimethylamino)nicotinonitrile may also interact with various biological targets.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .

Biochemical Pathways

It is known that related compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways and have downstream effects on various cellular processes.

Result of Action

Given the broad range of biological activities associated with related compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(dimethylamino)nicotinonitrile typically involves multi-component reactions. One common method includes the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate in the presence of a catalyst such as tetrabutyl ammonium bromide (TBAB) in an aqueous medium . This method is efficient and environmentally friendly, offering high yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly solvents and catalysts, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(dimethylamino)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

2-Amino-4-(dimethylamino)nicotinonitrile has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(dimethylamino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12(2)7-3-4-11-8(10)6(7)5-9/h3-4H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHDOIVCIUAVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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